molecular formula C11H16N2O2 B1330841 Benzyl (3-aminopropyl)carbamate CAS No. 46460-73-5

Benzyl (3-aminopropyl)carbamate

Cat. No. B1330841
CAS RN: 46460-73-5
M. Wt: 208.26 g/mol
InChI Key: JXWABCYGGVHAHB-UHFFFAOYSA-N
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Description

Benzyl (3-aminopropyl)carbamate is a chemical compound that can be derived from various synthetic pathways and has potential applications in medicinal chemistry and materials science. The compound is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further linked to a 3-aminopropyl group. This structure allows for a variety of chemical reactions and interactions, making it a versatile intermediate in synthetic chemistry.

Synthesis Analysis

The synthesis of related carbamate compounds involves several key steps, including the use of microwave-assisted reactions, Mitsunobu reaction-Claisen rearrangement, and sequential displacement reactions . For instance, the synthesis of N-(3-carboxylpropyl)-5-amino-2-hydroxy-3-tridecyl-1,4-benzoquinone, a related compound, was achieved through these methods. Additionally, carbamate prodrugs have been synthesized using condensation reactions with appropriate anilines or amines, as seen in the preparation of mutual prodrugs of acetaminophen and active benzoxazolones or oxazolidinones .

Molecular Structure Analysis

The molecular structure of benzyl (3-aminopropyl)carbamate allows for the formation of hydrogen bonds and ionic interactions, which can contribute to its ability to form gels in polar organic solvents and water . The presence of the benzyl group can also influence the reactivity and stability of the carbamate, as seen in the synthesis of photolabile benzoin carbamates .

Chemical Reactions Analysis

Benzyl (3-aminopropyl)carbamate and its derivatives can undergo a variety of chemical reactions. For example, benzyl carbamates have been used as electrophiles in aminomethylation reactions to synthesize protected chiral amino acids . They can also participate in aminohalogenation reactions, serving as a nitrogen source when combined with N-chlorosuccinimide . Furthermore, benzyl carbamates can be involved in cobalt-catalyzed reactions for the in situ generation of isocyanates and benzyl alcohols, leading to the synthesis of N-aryl carbamates .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl (3-aminopropyl)carbamate derivatives are influenced by their molecular structure. For instance, the gelation properties of benzyl and tert-butyl carbamate derivatives of long-chain amino acids are attributed to the interplay of hydrogen bonding, van der Waals, and ionic interactions . The reactivity of carbamate prodrugs in aqueous and plasma media is determined by their ability to release parent drugs through specific mechanisms, such as cyclization or elimination

Scientific Research Applications

Antitubercular Agents

Benzyl (3-aminopropyl)carbamate derivatives have shown promising results as antitubercular agents. A study by Cheng et al. (2019) found that 3-amino-5-benzylphenol derivatives, specifically (3-benzyl-5-hydroxyphenyl)carbamates, exhibit significant inhibitory activity against various strains of Mycobacterium tuberculosis, including multidrug-resistant strains. This highlights their potential as new antitubercular agents (Cheng et al., 2019).

Synthesis of Pyrroles

In the field of organic synthesis, benzyl (3-aminopropyl)carbamate is used as a precursor in the synthesis of pyrrole derivatives. Chien et al. (2004) describe a method where 1-Benzyl-3-cyanopyrrole-2-carbonyl azide undergoes rearrangement to form carbamates, which are important intermediates in the synthesis of 2-amino-1-benzyl-3-cyanopyrrole. These compounds serve as precursors for more complex molecules, demonstrating the versatility of benzyl carbamates in organic chemistry (Chien et al., 2004).

Enamine-Based Heck Coupling

Li and Tochtrop (2022) reported the use of benzyl (3-aminopropyl)carbamate derivatives in enamine-based Heck coupling (EBHC). This process transforms simple aryl halides into highly functionalized benzyl carbamate intermediates, which can then be rapidly converted to γ-amino-α-aryl alcohols, crucial for designing inhibitors targeting metabolic enzymes (Li & Tochtrop, 2022).

Mechanochemical Synthesis

The mechanochemical synthesis of carbamates, including benzyl carbamates, has been explored as an eco-friendly and sustainable method. Lanzillotto et al. (2015) utilized 1,1′-Carbonyldiimidazole in a ball-mill setting for the preparation of benzyl carbamates, demonstrating an efficient and environmentally friendly approach to carbamate synthesis (Lanzillotto et al., 2015).

Neuroprotection

A derivative of aminopropyl carbazole, related to benzyl (3-aminopropyl)carbamate, was found to have neuroprotective properties. Wang et al.

(2014) studied a compound that binds to nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in NAD salvage. This compound, a derivative of aminopropyl carbazole, effectively increased intracellular levels of NAD, offering protection from toxicity and suggesting potential applications in neurodegenerative diseases (Wang et al., 2014).

Ixodicide Activity

In the realm of pest control, particularly against ticks, benzyl carbamates have been explored for their potential ixodicide activity. Hugo et al. (2019) focused on the synthesis and molecular modeling of ethyl benzyl carbamates, suggesting their efficacy as chemical control agents against ticks. This research highlights the utility of benzyl carbamates in the field of agricultural chemistry (Hugo et al., 2019).

Photolabile Compounds

Benzyl carbamates have been used in the synthesis of photolabile compounds, such as carbamoyl derivatives of benzoins. Papageorgiou and Corrie (1997) synthesized carbamoyl derivatives of photolabile benzoins, demonstrating their potential in photochemical applications (Papageorgiou & Corrie, 1997).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H332, and H335 . The precautionary statements are P261, P280, and P305+P351+P338 .

Future Directions

Benzyl (3-aminopropyl)carbamate belongs to the family of β-alanine analogs. There is an increasing use of carbamates in medicinal chemistry, and many derivatives are specifically designed to make drug-target interactions through their carbamate moiety . This suggests potential future directions in drug design and discovery .

properties

IUPAC Name

benzyl N-(3-aminopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c12-7-4-8-13-11(14)15-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWABCYGGVHAHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70329134
Record name Benzyl (3-aminopropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70329134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (3-aminopropyl)carbamate

CAS RN

46460-73-5
Record name Benzyl (3-aminopropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70329134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1,3-Diaminopropane (35.5 g, 0.48 mol) was dissolved in 300 mL CHCl3, and the solution was cooled to 0° C. A solution of N-(benzyloxycarbonyloxy)succinimide (4.5 g, 0.018 mol) in 150 mL CHCl3 was added dropwise over 6 h, with the internal temperature maintained below 10° C. After addition was complete, the reaction solution was stirred at room temperature overnight. The solution was washed with water, dried (Na2SO4), filtered and concentrated in vacuo to provide 3.0 g (80%) of the title compound as a low melting solid: 1H NMR (CDCl3) δ 1.25 (bs, 2 H), 1.63 (quintet, 2 H), 2.77 (t, 2 H), 3.2-3.34 (bm, 2 H), 5.09 (s, 2 H), 5.37 (bm, 1 H), 7.28-7.40 (m, 5 H); MS, m/e 209 ((M+H)+).
Quantity
35.5 g
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300 mL
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4.5 g
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150 mL
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Yield
80%

Synthesis routes and methods II

Procedure details

To a solution of 1,3-propanediamine (6.50 g, 87.0 mol) in 250 mL of abs. EtOH was added benzyl phenyl carbonate (20.0 g, 87.0 mmol). The solution was stirred overnight. A white precipitate formed. The solvent was removed in a rotary evaporator, and the residue was taken up with 100 ml of distilled H2O. This was followed by acidification with 2M HCl to pH 1-2, and 4× extracting with 250 mL of CH2Cl2 each time. The aqueous phase was rendered strongly alkaline with 2M NaOH and extracted 4× with 250 mL of CH2Cl2 each time. The combined organic phases were dried over Na2SO4, subsequently the solvent was removed in a rotary evaporator to obtain the product as a viscid white mass (4.70 g, 26%).
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6.5 g
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20 g
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Synthesis routes and methods III

Procedure details

In the process for the preparation of the novel compound of the general formula (I) according to the aforesaid second aspect of this invention, there is employed as the starting compound such a mono-amino-protected derivative of the α,ω-alkanediamine as represented by the general formula (II) shown hereinbefore. This mono-amino-protected derivative of the formula (II) may be prepared by anyone of known various methods but preferably may be prepared in accordance with the method of Atwell & Denny [see the "Synthesis", page 1032 (1984)]. More specifically, for example, an aqueous solution of propane-1,3-diamine is adjusted to pH 3.8 with methane-sulfonic acid, followed by addition of ethanol. The resulting solution is added dropwise with a solution of benzyloxycarbonyl chloride in dimethoxyethane under stirring at 20° C. At the same time, to the resulting mixture is added an aqueous solution of potassium acetate so that the pH of the reaction mixture is maintained at 3.5-4.5 during the reaction, whereby one of the amino groups of the propane-1,3-diamine can be selectively benzyloxycarbonylated to afford N-(benzyloxycarbonyl)-propane-1,3-diamine in a high yield (see Referential Example 2 given hereinafter).
[Compound]
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( I )
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mono-amino
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α,ω-alkanediamine
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( II )
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mono-amino
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( II )
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
KN Baryal, S Ramadan, G Su, C Huo… - Angewandte …, 2023 - Wiley Online Library
… -HOAt mediated amidation of 23 with benzyl3-aminopropyl carbamate 24. We found the 2-O-… excess (5 eq) amount of benzyl-3-aminopropyl carbamate 24 used to drive the amidation. …
Number of citations: 5 onlinelibrary.wiley.com
Q Xi, M Wang, W Jia, M Yang, J Hu, J Jin… - Journal of Medicinal …, 2019 - ACS Publications
Stimulator of interferon genes (STING) is an endoplasmic reticulum-localized adaptor protein (STING receptor) that has been shown to be activated by binding to natural cyclic …
Number of citations: 40 pubs.acs.org
MS Abdel-Maksoud, RM Hassan, AAS El-Azzouny… - Bioorganic …, 2021 - Elsevier
A new series of N-(2-((4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine sulfonamide derivatives 11a-o were designed and synthesized based on our previous works. The new series was tested …
Number of citations: 9 www.sciencedirect.com
SJ Zheng, J Zheng, HM Xiao, DM Wu, YQ Feng - Analytica Chimica Acta, 2019 - Elsevier
Sphingoid bases (SBs) are one of important components of cell membranes, playing important roles in cellular biology. Meanwhile, SBs are associated with various metabolic diseases …
Number of citations: 7 www.sciencedirect.com
X Li, R Sun, H Wu, C Zheng, YQ Long - Bioorganic Chemistry, 2023 - Elsevier
The Hedgehog/Glioma-associated oncogene (Hh/GLI) signaling pathway plays an essential role in embryonic development and tissue homeostasis. Aberrant regulation of this pathway …
Number of citations: 3 www.sciencedirect.com
SL Mejlsøe, JF Petersen, JB Christensen - 2023 - chemrxiv.org
PAMAM-dendrimers are the best investigated family of dendrimers, but methods for synthesizing PAMAM-dendrimers with well-defined heterogeneously substituted surfaces are lacking…
Number of citations: 3 chemrxiv.org
AP Carley, S Dixon, JD Kilburn - Synthesis, 2009 - thieme-connect.com
A series of readily prepared bifunctional catalysts promote the Michael addition of cyclohexanone to trans-β-nitrostyrene with excellent asymmetric induction. The enantioselection (up to …
Number of citations: 8 www.thieme-connect.com

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